molecular formula C11H14N2O2 B175826 1-(4-Nitrobenzyl)pyrrolidine CAS No. 133851-67-9

1-(4-Nitrobenzyl)pyrrolidine

Cat. No.: B175826
CAS No.: 133851-67-9
M. Wt: 206.24 g/mol
InChI Key: YRULNKOFMFLCNV-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₃NO₂. It is characterized by a pyrrolidine ring attached to a benzyl group that is substituted with a nitro group at the para position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-Nitrobenzyl)pyrrolidine are not fully understood due to the limited research available. It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can have various effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are currently unknown due to the lack of specific studies on this compound. It is known that pyrrolidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 1-(4-Aminobenzyl)pyrrolidine.

    Substitution: Various substituted benzylpyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrobenzyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(4-Aminobenzyl)pyrrolidine: Similar structure but with an amino group instead of a nitro group.

    1-Benzylpyrrolidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(4-Nitrobenzyl)pyrrolidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRULNKOFMFLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354818
Record name 1-(4-Nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133851-67-9
Record name 1-(4-Nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In THF (250 ml) was dissolved 4-nitrobenzyl bromide (25.0 g), and to the mixture was added pyrrolidine (24.1 ml) at 0° C. The reaction mixture was stirred at room temperature for 60 hours. To the mixture was added water (500 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate) to give 1-(4-nitrobenzyl)pyrrolidine (23.5 g) as orange oil.
Quantity
24.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-nitrobenzyl chloride Compound 1n1 (4.0 g, 23.3 mmol) and pyrrolidine Compound 1n2 (4.8 mL, 58.3 mmol) were combined in THF (50 mL) at ambient temperature. After 18 hr, the reaction was diluted with 10% NH4Cl and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered and evaporated in vacuo to provide 1-(4-nitrobenzyl)-pyrrolidine Compound 1n3 (4.7 g) as a pale yellow oil without further purification (prepared as described in Mitsuru Shiraishi, et al., J. Med. Chem., 2000, 43, 2049-2063). 1H NMR (CDCl3) δ 8.17 (d, J=8.6 Hz, 2H); 7.51 (d, J=8.6 Hz, 2H); 3.72 (s, 2H); 2.58-2.48 (m, 4H); 1.89-1.72 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1n1
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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